molecular formula C24H21N5O3 B2971637 8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 893994-74-6

8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Cat. No. B2971637
CAS RN: 893994-74-6
M. Wt: 427.464
InChI Key: CWIXXOUEYVCWDW-UHFFFAOYSA-N
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Description

This compound has the linear formula C23H21N5O3 and a molecular weight of 415.456 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Anticancer Activity

Research on purine derivatives has shown promising anticancer properties. A study by Zagórska et al. (2021) synthesized a series of hydantoin and purine derivatives, highlighting their significant anticancer activity against selected cancer cell lines. This suggests the potential of purine derivatives in cancer drug discovery, emphasizing their role in targeting tumor cells with high selectivity (Zagórska et al., 2021).

Antiviral Activity

Purine analogs have also been investigated for their antiviral properties. Kim et al. (1978) explored the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, demonstrating moderate activity against various viruses at non-toxic dosage levels. This research underlines the potential of purine analogs in developing antiviral therapies (Kim et al., 1978).

Antimicrobial Activity

Purine derivatives are explored for their antimicrobial efficacy as well. The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) demonstrated potent cytotoxic effects against various cancer and leukemia cell lines, alongside their potential use in antimicrobial treatments (Deady et al., 2003).

Metabolic Diseases

Compounds incorporating purine structures have been assessed for their metabolic disease-modifying activities. Kim et al. (2004) designed and synthesized substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activities, showcasing the potential of these compounds in managing metabolic disorders (Kim et al., 2004).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione' involves the condensation of 2-furylacetaldehyde with 1-naphthylmethylamine to form the intermediate 8-(2-furylmethyl)-3-(naphthylmethyl)-1,3,5-trihydroimidazolidin-2-one. This intermediate is then reacted with methyl isocyanate to form the final product.", "Starting Materials": [ "2-furylacetaldehyde", "1-naphthylmethylamine", "methyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-furylacetaldehyde with 1-naphthylmethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 8-(2-furylmethyl)-3-(naphthylmethyl)-1,3,5-trihydroimidazolidin-2-one.", "Step 2: Reaction of the intermediate with methyl isocyanate in the presence of a catalyst such as triethylamine or pyridine to form the final product, 8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione." ] }

CAS RN

893994-74-6

Product Name

8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Molecular Formula

C24H21N5O3

Molecular Weight

427.464

IUPAC Name

6-(furan-2-ylmethyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H21N5O3/c1-26-21-20(28-12-11-27(23(28)25-21)15-18-9-5-13-32-18)22(30)29(24(26)31)14-17-8-4-7-16-6-2-3-10-19(16)17/h2-10,13H,11-12,14-15H2,1H3

InChI Key

CWIXXOUEYVCWDW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCN(C5=N2)CC6=CC=CO6

solubility

not available

Origin of Product

United States

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